REACTION_SMILES
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[C:16](=[O:17])([OH:18])[O-:19].[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[F:1][c:2]1[c:3]([OH:11])[cH:4][cH:5][c:6]([F:10])[c:7]1[CH2:8][OH:9].[Na+:20].[P:12]([Br:13])([Br:14])[Br:15]>>[F:1][c:2]1[c:3]([OH:11])[cH:4][cH:5][c:6]([F:10])[c:7]1[CH2:8][Br:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1c(F)ccc(O)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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Oc1ccc(F)c(CBr)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |